3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a biphenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
It’s worth noting that phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis . It’s a mild Lewis acid and generally stable, making it important to organic synthesis .
Mode of Action
It’s known that phenylboronic acid, a compound with a similar phenyl structure, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . This suggests that the compound could interact with its targets through similar mechanisms.
Biochemical Pathways
Phenolic compounds, which include phenylboronic acid, are known to play significant roles in plant physiology and biochemistry . They are involved in various biosynthesis pathways and exert metabolic actions in plants .
Result of Action
Phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis , suggesting that the compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene in the presence of a palladium catalyst.
Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Dihydro derivatives with reduced oxazole rings.
Substitution: Biphenyl derivatives with various substituents on the aromatic rings.
Scientific Research Applications
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-amide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group in 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid makes it unique compared to its analogs
Properties
IUPAC Name |
3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)15-10-14(17-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXCYYDKJLVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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